

Spectroscopic and Structural Elucidation of 2-Deoxokanshone M: A Technical Guide

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Compound of Interest

Compound Name: 2-Deoxokanshone M

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This technical guide provides an in-depth overview of the spectroscopic data for the norsesquiterpenoid, **2-Deoxokanshone M**. This compound is a significant degradation product of nardosinone, a bioactive constituent of *Nardostachys jatamansi*. The following sections detail its mass spectrometry, infrared spectroscopy, and comprehensive nuclear magnetic resonance data. Furthermore, detailed experimental protocols for the isolation and spectroscopic analysis are provided, alongside a visualization of its formation pathway from nardosinone.

Core Spectroscopic Data

The spectroscopic data presented below were instrumental in the structural elucidation of **2-Deoxokanshone M**.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) established the molecular formula of **2-Deoxokanshone M** as $C_{12}H_{16}O_2$.^[1]

Ion	Measured m/z	Calculated m/z
[M+H] ⁺	193.1205	193.1223
[M-H] ⁻	191.1066	191.1078

Infrared (IR) Spectroscopy Data

The Infrared (IR) spectrum of **2-Deoxokanshone M** indicates the presence of key functional groups that are consistent with its proposed structure.

Frequency (ν_{\max})	Functional Group
3331 cm^{-1}	Hydroxyl (-OH) group
1584 cm^{-1}	Conjugated double bond (C=C)
1546 cm^{-1}	Conjugated double bond (C=C)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ^1H and ^{13}C NMR data were acquired in DMSO- d_6 . The assignments were confirmed by 2D NMR experiments, including HSQC, HMBC, and ^1H - ^1H COSY.[\[1\]](#)

Table 1: ^1H NMR (600 MHz) and ^{13}C NMR (150 MHz) Data for **2-Deoxokanshone M** in DMSO- d_6 [\[1\]](#)

Position	δ H (ppm), J (Hz)	δ C (ppm)	Type
1	6.49 (1H, t, 4.0)	130.6	CH
2	2.20 (2H, m)	25.3	CH ₂
3	2.28 (2H, m)	25.6	CH ₂
4	1.62 (1H, m)	38.5	CH
5	37.4	C	
6	5.23 (1H, s)	102.0	CH
7	167.7	C	
8	1.46 (2H, m)	49.2	CH ₂
9	136.1	C	
10	196.3	C	
11	0.87 (3H, d, 6.8)	15.4	CH ₃
12	0.92 (3H, s)	19.4	CH ₃

Experimental Protocols

Isolation of 2-Deoxokanshone M

2-Deoxokanshone M was isolated from the refluxed products of nardosinone in boiling water. The separation process involved a combination of column chromatography over ODS, silica gel, and Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound.[\[1\]](#)

Spectroscopic Analysis

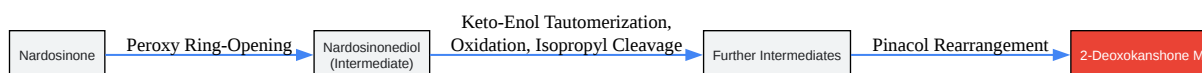
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra (HSQC, HMBC, ¹H-¹H COSY) were recorded on a 600 MHz spectrometer.[\[1\]](#) The sample was dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS data were acquired on a UPLC-Q-TOF-MS/MS system in both positive and negative ion modes.[2][3] The mobile phase typically consists of a gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[2][3]

Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer. The spectrum reveals the presence of hydroxyl and conjugated double bonds, which are characteristic features of the molecule.[1]

Formation of 2-Deoxokanshone M from Nardosinone

2-Deoxokanshone M is a degradation product of nardosinone. The formation involves a series of chemical reactions, including the opening of the peroxy ring in nardosinone, keto-enol tautomerization, oxidation, cleavage of the isopropyl group, and a pinacol rearrangement.[4][5][6]

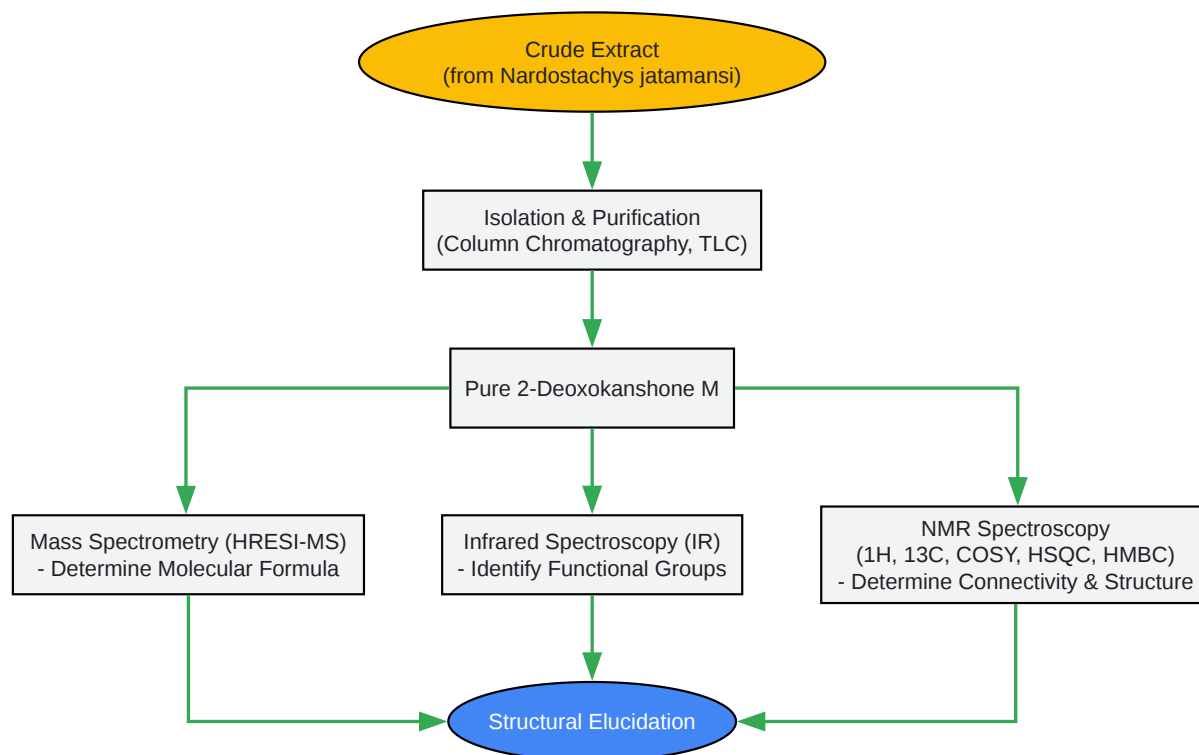


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Caption: Plausible degradation pathway of Nardosinone to **2-Deoxokanshone M**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of natural products like **2-Deoxokanshone M**.



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Caption: General workflow for the isolation and spectroscopic analysis.

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